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Compound of Interest

Compound Name: Tnik-IN-4

Cat. No.: B15141607

For Researchers, Scientists, and Drug Development Professionals

Traf2- and Nck-interacting kinase (TNIK) has emerged as a compelling therapeutic target in
oncology and fibrosis due to its pivotal role in regulating key signaling pathways, including the
Wnt and Transforming Growth Factor-beta (TGF-3) pathways. This guide provides a
comparative overview of the preclinical data for the novel TNIK inhibitor, TNIK-IN-4 (also known
as INS018_055 or rentosertib), and other notable TNIK inhibitors: KY-05009, NCB-0846, and
the repurposed drug mebendazole. The information is compiled from various preclinical studies
to facilitate an objective comparison of their performance.

At a Glance: Comparative Efficacy of TNIK Inhibitors

The following tables summarize the key quantitative data from preclinical studies of TNIK-IN-4
and its counterparts. It is important to note that these values are derived from different studies
and experimental conditions, and therefore, direct comparisons should be made with caution.

Table 1: In Vitro Kinase Inhibitory Activity
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Inhibitor Target Assay Type IC50 / Ki Reference
TNIK-IN-4 . _

TNIK Radiometric 31 nM [1]
(INS018_055)
KY-05009 TNIK ATP competition Ki =100 nM [2]
NCB-0846 TNIK Cell-free assay 21 nM [3]
Mebendazole TNIK Kinase activity Kd=~1puM

Table 2: In Vitro Cellular Activity
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Inhibitor Cell Line Assay Endpoint IC50 Reference
TNIK-IN-4 .
LX-2 (hepatic CcoL1
(INS018_055 Western Blot ) 63 nM [4]
) stellate) expression
TNIK-IN-4 _
LX-2 (hepatic a-SMA
(INS018_055 Western Blot ) 123 nM [4]
) stellate) expression
TNIK-IN-4 TGF-B-
MRC-5 (lung )
(INS018_055 i Western Blot mediated a- 27 nM
fibroblast)
) SMA
TNIK-IN-4 _ TGF-B-
IPF patient )
(INS018_055 ] Western Blot mediated o- 50 nM
fibroblasts
) SMA
Dose-
RPMI8226 . _
_ Proliferation Cell dependent
KY-05009 (multiple ) ) o
Assay Proliferation inhibition
myeloma)
(0.1-30 uM)
HCT116
ATP
NCB-0846 (colorectal ) Cell Growth -
production
cancer)
A novel
o HCT116 S
derivative of Cell inhibitory
(colorectal o - 2.11 uM
NCB-0846 activity
cancer)
(35b)
Table 3: In Vivo Efficacy
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Inhibitor Model Dosing Key Findings Reference
) Reduced fibrotic
Bleomycin-
TNIK-IN-4 ) areas by >50%,
induced lung -

(INS018_055)

fibrosis (mouse)

improved lung

function
) Significantly
CCl4-induced
TNIK-IN-4 ) i ) 3 and 10 mg/kg reduced
liver fibrosis ) )
(INS018_055) b.i.d. steatosis and
(mouse) ) )
fibrosis score
HCT116
Suppressed
NCB-0846 xenograft -
tumor growth
(mouse)
Apcmin/+
] ) Suppressed Wnt-
(intestinal ) ) )
NCB-0846 ) ) - driven intestinal
tumorigenesis _ _
tumorigenesis
mouse model)
A novel HCT116
o 50 mg/kg p.o. Suppressed
derivative of xenograft ) )
twice daily tumor growth
NCB-0846 (35b) (mouse)
Mebendazole HCT116
o 30 and 60 mg/kg  Suppressed
derivative xenograft
every other day tumor growth
(OBD9) (mouse)

Table 4: Pharmacokinetic Parameters
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Ke
Inhibitor Species Route J Reference
Parameters
t1/2=1.22 h,CL
TNIK-IN-4
Mouse v =1235
(INS018_055) .
mL/min/kg
Cmax = 1010
TNIK-IN-4
Mouse Oral (30 mg/kg) ng/mL, tmax =
(INS018_055)
0.25h, F=44%
TNIK-IN-4 t1/2=1.65h, CL
Dog v )
(INS018 _055) = 32.2 mL/min/kg
Cmax =536
TNIK-IN-4 D Oral (10 mg/kg) /mL, t
0 ra m ng/mL, tmax =
(INS018_055) 9 9 J
0.708 h, F =22%
Poor
pharmacokinetic
NCB-0846 - - _
properties
reported
A novel ) o
o Bioavailability =
derivative of - Oral
84.64%
NCB-0846 (35b)
Poor
bioavailability
Mebendazole Human Oral

(~17-20%), t1/2
=36h

Signaling Pathways and Mechanisms of Action

TNIK inhibitors primarily exert their effects by modulating the Wnt and TGF-[3 signaling

pathways, both of which are critical drivers of cell proliferation, differentiation, and fibrosis.

Wnt Signaling Pathway
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TNIK is an essential activator of the canonical Wnt signaling pathway. It phosphorylates T-cell
factor 4 (TCF4), a key transcription factor that, in complex with B-catenin, drives the expression
of Wnt target genes involved in cell proliferation and survival. By inhibiting TNIK, these
compounds prevent TCF4 phosphorylation, thereby suppressing Wnt-dependent gene
transcription and inhibiting the growth of cancer cells that are reliant on this pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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TNIK-IN-4 and Beyond]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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